molecular formula C14H14N6OS B12682339 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate CAS No. 174654-76-3

2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate

Cat. No.: B12682339
CAS No.: 174654-76-3
M. Wt: 314.37 g/mol
InChI Key: PTTIXOAZMYSSNZ-UHFFFAOYSA-N
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Description

2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a pteridine ring system substituted with a 4-methoxyphenylthio group at the 6-position and a diamine group at the 2,4-positions. The hydrate form indicates that the compound contains water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate is unique due to the presence of the 4-methoxyphenylthio group, which imparts specific chemical and biological properties. This substitution enhances its potential as an antioxidant and anti-inflammatory agent compared to other similar compounds .

Properties

CAS No.

174654-76-3

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

6-[(4-methoxyphenyl)sulfanylmethyl]pteridine-2,4-diamine

InChI

InChI=1S/C14H14N6OS/c1-21-9-2-4-10(5-3-9)22-7-8-6-17-13-11(18-8)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20)

InChI Key

PTTIXOAZMYSSNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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